molecular formula C19H11Cl2F3N2O3 B2611381 (2Z)-N-acetyl-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 313954-16-4

(2Z)-N-acetyl-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2611381
CAS No.: 313954-16-4
M. Wt: 443.2
InChI Key: QKHDPNPOIHLIFG-ITYLOYPMSA-N
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Description

(2Z)-N-acetyl-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a chromene core, dichloro substitutions, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of dichloro groups and the trifluoromethylphenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The dichloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2Z)-N-acetyl-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound’s stability and reactivity make it valuable in industrial processes, such as the production of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-acetyl-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is unique due to its combination of a chromene core, dichloro substitutions, and a trifluoromethylphenyl group. This unique structure imparts specific chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-acetyl-6,8-dichloro-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2F3N2O3/c1-9(27)25-17(28)14-6-10-5-12(20)8-15(21)16(10)29-18(14)26-13-4-2-3-11(7-13)19(22,23)24/h2-8H,1H3,(H,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHDPNPOIHLIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=CC(=CC(=C2OC1=NC3=CC=CC(=C3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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